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molecular formula C11H11NO2 B184102 1-propyl-1H-indole-2,3-dione CAS No. 41042-12-0

1-propyl-1H-indole-2,3-dione

Cat. No. B184102
M. Wt: 189.21 g/mol
InChI Key: SSUNBCWMOHUMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079853B2

Procedure details

Was made in an analogous fashion to 1-propylindoline-2,3-dione using commercially available 5-chloro isatin and ethyl bromide, both purchased from Fisher Scientific. 1H NMR δ 7.58 (m, 2H), 6.88 (d, 1H), 3.80 (q, 2H), 1.31 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=[O:13])[C:5]1=[O:14])[CH2:2]C.[Cl:15]C1C=C2C(=CC=1)NC(=O)C2=O.C(Br)C>>[Cl:15][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[N:4]([CH2:1][CH3:2])[C:5](=[O:14])[C:6]2=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(C(C2=CC=CC=C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(NC2=CC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(C(N(C2=CC1)CC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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